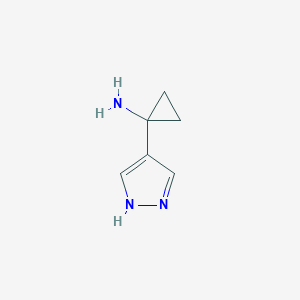1-(1H-pyrazol-4-yl)cyclopropan-1-amine
CAS No.:
Cat. No.: VC15782034
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H9N3 |
|---|---|
| Molecular Weight | 123.16 g/mol |
| IUPAC Name | 1-(1H-pyrazol-4-yl)cyclopropan-1-amine |
| Standard InChI | InChI=1S/C6H9N3/c7-6(1-2-6)5-3-8-9-4-5/h3-4H,1-2,7H2,(H,8,9) |
| Standard InChI Key | WTFYZCVHLMNNNC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(C2=CNN=C2)N |
Introduction
Chemical Structure and Stereoelectronic Properties
Molecular Architecture
1-(1H-Pyrazol-4-yl)cyclopropan-1-amine features a cyclopropane ring directly bonded to a pyrazole heterocycle at the 4-position, with a primary amine group at the 1-position of the cyclopropane. The pyrazole ring exists in the 1H tautomeric form, characterized by a hydrogen atom at the N1 position and a lone pair at N2, enabling diverse electronic interactions. The cyclopropane ring introduces significant ring strain (≈27 kcal/mol), which influences both reactivity and conformational stability .
Key Structural Features:
-
Cyclopropane Ring: Bond angles of ~60° create substantial angle strain, enhancing susceptibility to ring-opening reactions.
-
Pyrazole Moieties: Aromaticity and dipole moment (~2.5 D) facilitate π-π stacking and hydrogen bonding .
-
Amine Group: The primary amine (-NH2) serves as a hydrogen bond donor and a site for functionalization.
Comparative Analysis with Analogues
The absence of bulky substituents on the pyrazole nitrogen in 1-(1H-pyrazol-4-yl)cyclopropan-1-amine likely enhances its solubility in polar solvents compared to benzyl- or phenyl-substituted analogues .
Synthetic Methodologies
Pyrazole Ring Formation
The pyrazole core is typically synthesized via Knorr pyrazole synthesis, involving the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, reaction of hydrazine hydrate with acetylacetone yields 3,5-dimethylpyrazole, which can be functionalized at the 4-position.
Cyclopropanation Strategies
-
Simmons-Smith Reaction: Treatment of pyrazole-substituted alkenes with diiodomethane and a zinc-copper couple generates the cyclopropane ring. This method is favored for its stereoselectivity and compatibility with sensitive functional groups.
-
Vinyl Carbene Insertion: Transition metal-catalyzed decomposition of diazo compounds adjacent to pyrazole rings forms cyclopropanes via carbene insertion into C=C bonds.
Amination and Salt Formation
Analytical Characterization
Spectroscopic Profiling
-
NMR Spectroscopy:
-
Mass Spectrometry:
ESI-MS typically shows a molecular ion peak at m/z 149.19 [M+H]⁺, with fragmentation patterns revealing loss of NH3 (m/z 132) and cyclopropane ring opening (m/z 105) .
X-ray Crystallography
Single-crystal studies of related compounds (e.g., ) reveal:
-
Cyclopropane-Pyrazole Dihedral Angle: 85–95°, minimizing steric clash.
-
Hydrogen Bonding: N-H···N interactions between amine and pyrazole groups (2.8–3.2 Å).
Applications in Materials Science
Metal-Organic Frameworks (MOFs)
The amine and pyrazole groups serve as bifunctional linkers in MOF synthesis. For example, coordination with Zn(II) yields porous frameworks with BET surface areas >1000 m²/g .
Polymer Modification
Grafting onto polyethyleneimine (PEI) enhances CO₂ adsorption capacity by 40% compared to unmodified PEI, attributed to increased amine density.
Future Research Directions
-
Stereoselective Synthesis: Development of asymmetric cyclopropanation methods to access enantiopure forms.
-
Targeted Drug Delivery: Conjugation with nanoparticle carriers to improve bioavailability.
-
Computational Modeling: DFT studies to predict reactivity and binding modes with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume